N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a furan-2-yl group and a 2-oxobenzo[d]oxazol-3(2H)-yl moiety via an acetamide bridge. This structure combines pharmacophoric elements associated with diverse biological activities, including neuroinflammation targeting (TSPO ligands) and enzyme inhibition. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-12(8-19-9-4-1-2-5-10(9)23-15(19)21)16-14-18-17-13(24-14)11-6-3-7-22-11/h1-7H,8H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZKLNVUJRQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the 1,3,4-oxadiazole ring: : The synthesis typically starts with the preparation of the 1,3,4-oxadiazole ring by reacting an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.
Coupling with furan: : The oxadiazole ring is then functionalized with a furan ring through a nucleophilic substitution reaction.
Acetylation step: : Following the coupling, the furan-oxadiazole intermediate undergoes an acetylation reaction to introduce the acetamide functionality.
Formation of the benzoxazole ring: : Finally, the compound is completed by introducing the benzoxazole moiety through a cyclization reaction involving an o-aminophenol derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound follow a similar route but are optimized for scale, yield, and cost-efficiency. Reactions are typically performed in large-scale reactors under controlled conditions, using catalysts and solvents that minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, often in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can occur, especially at the oxadiazole or furan rings, utilizing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.
Major Products
Oxidized derivatives: : Resulting from oxidative reactions, these can include carboxylic acids or ketones.
Reduced derivatives: : Typically involve the reduction of nitro or keto groups to amines or alcohols.
Substituted derivatives: : Various functional groups introduced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic processes due to its electron-rich environment.
Organic synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme inhibitors: : Acts as a potential inhibitor for specific enzymes due to its structural compatibility.
Biological probes: : Used in research to study biological pathways and molecular interactions.
Medicine
Drug design: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Diagnostic agents: : Utilized in imaging studies and diagnostic assays.
Industry
Materials science: : Explored for its potential use in the development of novel materials with specific properties, such as semiconductors.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. Its mechanism involves:
Binding to active sites: : The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulating signaling pathways: : Interacting with receptors or other proteins to modulate signaling pathways, affecting cellular responses.
Interacting with nucleic acids: : Binding to DNA or RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Core Structural Features
The target compound’s uniqueness lies in its fusion of 1,3,4-oxadiazole , furan , and benzooxazolone motifs. Key analogs include:
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Shares the benzooxazolone scaffold but replaces furan-oxadiazole with a pyridine-based chelator for TSPO-selective SPECT imaging .
- NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide): Retains the benzooxazolone group but substitutes oxadiazole with a naphthalene unit via Suzuki coupling, enhancing metabolic stability .
- CAS 484645-99-0 (2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide): Structurally closest analog but replaces benzooxazolone with a sulfanyl group, reducing molecular weight (331.35 g/mol vs. ~371.33 g/mol) .
Physicochemical Properties
- Thermal Stability: Oxadiazole-phthalazinone derivatives (e.g., 4b) exhibit high melting points (>300°C), attributed to crystalline packing and hydrogen bonding .
- Molecular Weight : The target compound’s higher mass (~371 g/mol) compared to CAS 484645-99-0 may impact solubility and blood-brain barrier penetration.
Pharmacokinetic and Metabolic Considerations
Biological Activity
The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.37 g/mol. The structure includes a furan moiety and an oxadiazole ring, both of which are known for their diverse biological activities.
Structural Representation
The compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, similar to known chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in a dose-dependent manner in various cancer cell lines .
- Inhibition of Key Enzymes : Molecular docking studies suggest strong interactions with target proteins involved in cell proliferation and survival pathways, potentially inhibiting their activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. For example, derivatives have been tested against gram-positive and gram-negative bacteria, showing better efficacy against the former . The antimicrobial activity can be attributed to the oxadiazole ring's ability to disrupt bacterial cell wall synthesis.
Other Biological Activities
Research has also indicated that compounds with similar structures may possess additional biological activities such as anti-inflammatory and analgesic effects . These properties expand the potential therapeutic applications of this compound beyond oncology.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death at concentrations as low as 0.65 µM. Western blot analysis showed increased levels of apoptotic markers such as cleaved caspase-3 and p53 .
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, several derivatives were tested against common pathogens. The results indicated that certain compounds exhibited IC50 values lower than traditional antibiotics like penicillin against gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
